![molecular formula C17H23ClN2O6S B269566 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B269566.png)
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a morpholine ring, a chloro-substituted benzene ring, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a chloro-substituted benzene derivative to introduce the sulfonamide group.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzene sulfonamide intermediate.
Attachment of the Oxoethoxy Group: The oxoethoxy group is introduced via an esterification reaction, where an appropriate oxoethoxy derivative reacts with the morpholine-substituted benzene sulfonamide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Various functionalized benzene derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to certain receptors, while the chloro-substituted benzene ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
5-Chloro-2-(morpholin-4-yl)phenylamine: Shares the morpholine and chloro-substituted benzene features but lacks the sulfonamide and oxoethoxy groups.
5-Chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of the oxolan-2-ylmethyl group.
5-Chloro-2-(morpholin-4-yl)benzaldehyde: Contains the morpholine and chloro-substituted benzene features but has an aldehyde group instead of the sulfonamide and oxoethoxy groups.
Uniqueness
The uniqueness of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the morpholine ring and oxoethoxy group contribute to its binding affinity and specificity.
属性
分子式 |
C17H23ClN2O6S |
|---|---|
分子量 |
418.9 g/mol |
IUPAC 名称 |
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H23ClN2O6S/c18-13-3-4-15(26-12-17(21)20-5-8-24-9-6-20)16(10-13)27(22,23)19-11-14-2-1-7-25-14/h3-4,10,14,19H,1-2,5-9,11-12H2 |
InChI 键 |
SKCSMNARFGREKH-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3 |
规范 SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


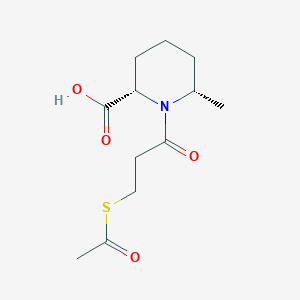

![N-[4-(cyclohexyloxy)phenyl]acetamide](/img/structure/B269486.png)
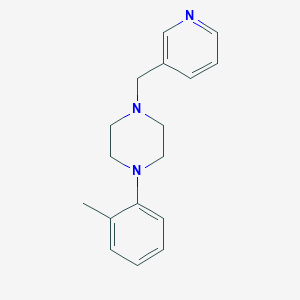
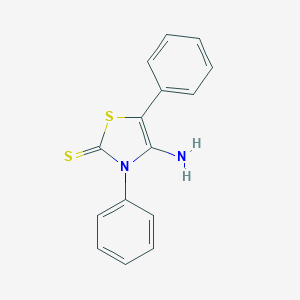
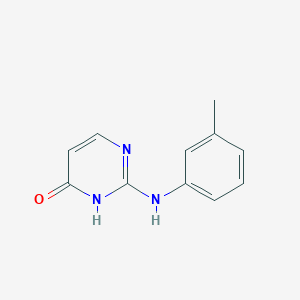
![(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
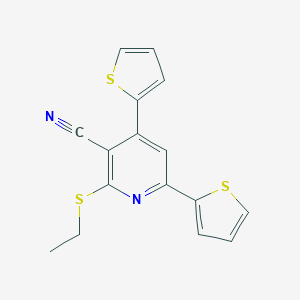
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
![DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B269529.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
